molecular formula C20H23ClN6O2 B2558716 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878441-30-6

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No. B2558716
CAS RN: 878441-30-6
M. Wt: 414.89
InChI Key: IVGPUNWNHJPXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of ‘8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione’ has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research has demonstrated the psychotropic potential of derivatives, showing significant affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds exhibit antidepressant and anxiolytic-like activities, with modifications in the arylalkyl/allyl substituent at position 7 of the purine-2,6-dione core enhancing their efficacy (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Another study on 8-alkylamino substituted derivatives highlighted their strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential application in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antiasthmatic Properties

Compounds developed with a focus on vasodilatory activity have shown significant antiasthmatic effects, offering a new avenue for the treatment of asthma through the inhibition of Phosphodiesterase 3 (Bhatia et al., 2016).

Antihistaminic Activity

Derivatives have also been evaluated for antihistaminic activity, showing effectiveness in inhibiting histamine-induced bronchospasm and anaphylaxis, suggesting their utility in allergic conditions (Pascal et al., 1985).

Antimicrobial and Antituberculosis Activity

Purine connected piperazine derivatives were synthesized as novel inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt peptidoglycan biosynthesis. This highlights a promising approach for tuberculosis treatment (Konduri et al., 2020).

Antifungal and Anticancer Activity

Investigations into novel compounds have also revealed their potential antifungal properties and selective anti-lung cancer activities. Specific derivatives displayed promising antiproliferative activities against cancer cell lines, offering a new direction for cancer therapy development (Zhao et al., 2018).

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-13(2)12-27-16-17(24(3)20(29)23-18(16)28)22-19(27)26-9-7-25(8-10-26)15-6-4-5-14(21)11-15/h4-6,11H,1,7-10,12H2,2-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPUNWNHJPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.